7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, with various substituents attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chloro and fluoro groups onto a naphthalene precursor.
Cyclization: Formation of the dihydronaphthalenone core through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the intermediate compounds to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted naphthalenones, alcohols, and other derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro and fluoro groups could enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a different position of the ketone group.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluoro substituents.
Uniqueness
The unique combination of chloro and fluoro groups in 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to similar compounds.
Eigenschaften
Molekularformel |
C10H7ClF2O |
---|---|
Molekulargewicht |
216.61 g/mol |
IUPAC-Name |
7-chloro-6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7ClF2O/c11-9-8(12)3-5-1-2-6(14)4-7(5)10(9)13/h3H,1-2,4H2 |
InChI-Schlüssel |
IZXIXRKWPVSIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2CC1=O)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.